molecular formula C17H18D3NO3 B602640 (±)-Etodolac-d3(1-ethyl-2,2,2-d3) CAS No. 1276197-46-6

(±)-Etodolac-d3(1-ethyl-2,2,2-d3)

カタログ番号: B602640
CAS番号: 1276197-46-6
分子量: 290.38
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Significance of Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling is a critical technique in modern drug discovery and development, offering profound insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system. musechem.comchemicalsknowledgehub.com By replacing certain atoms in a drug molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen with deuterium (B1214612), scientists can track the molecule's journey and transformation in the body without altering its fundamental chemical properties. musechem.com

Furthermore, stable isotope-labeled compounds are invaluable as internal standards in quantitative bioanalysis. Their similar chemical behavior to the parent drug but different mass allows for precise and accurate measurement of the drug's concentration in biological samples. chemicalsknowledgehub.com This is particularly crucial during clinical trials to gather precise kinetic data. metsol.com The use of non-radioactive stable isotopes also offers a significant safety advantage over radioactive isotopes, making them suitable for a wider range of clinical applications. metsol.comnih.gov

Overview of (±)-Etodolac as a Parent Compound

(±)-Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid group. drugs.com It is used for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. drugbank.comyoutube.comlaphil.com Etodolac (B1671708) is administered as a racemic mixture, containing both the [+]S and [-]R enantiomers. drugs.com The anti-inflammatory and analgesic effects of the drug are primarily attributed to the [+]S-enantiomer, which is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. drugs.comdrugbank.comlaphil.com The [-]R-enantiomer is considered inactive. drugbank.comnih.gov There is no in vivo conversion of the [-]R to the [+]S form. drugs.comdrugbank.com

Following oral administration, etodolac is well-absorbed, reaching peak plasma concentrations within 1 to 2 hours. laphil.comnih.gov It is extensively bound to plasma proteins, primarily albumin (over 99%). nih.govnih.gov The drug undergoes extensive metabolism in the liver. drugbank.comdrugs.com The primary route of elimination is through the kidneys, with about 72% of the dose excreted in the urine as the parent drug and its metabolites. drugs.comdrugbank.com

PropertyDescription
Drug Class Nonsteroidal Anti-inflammatory Drug (NSAID) drugs.com
Chemical Group Pyranocarboxylic acid drugs.com
Form Racemic mixture of [+]S and [-]R-enantiomers drugs.com
Active Enantiomer [+]S-etodolac drugs.comdrugbank.com
Mechanism of Action Selective inhibition of cyclooxygenase-2 (COX-2) drugbank.comlaphil.com
Protein Binding >99%, primarily to albumin nih.govnih.gov
Metabolism Extensively hepatic drugbank.comdrugs.com
Primary Excretion Renal (approximately 72%) drugs.comdrugbank.com

Rationale for Deuteration at the 1-ethyl-2,2,2-d3 Position in Etodolac

The deuteration of etodolac at the 1-ethyl-2,2,2-d3 position to create (±)-Etodolac-d3 is a deliberate and strategic modification. The primary rationale for this specific isotopic labeling is to create a stable internal standard for use in bioanalytical assays, particularly those involving mass spectrometry, to accurately quantify etodolac in biological matrices like plasma or urine.

The key to this application lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). While etodolac is metabolized through various pathways, including hydroxylation at the 6, 7, and 8 positions of the indole (B1671886) ring and glucuronidation, metabolism can also occur at other sites. drugbank.comdrugs.com By replacing the hydrogens on the terminal methyl group of the ethyl side chain with deuterium, the rate of metabolic processes that involve the cleavage of these C-H bonds is significantly reduced.

This makes (±)-Etodolac-d3 an ideal internal standard because:

Chemical Similarity: It behaves almost identically to the non-deuterated etodolac during sample extraction, chromatography, and ionization in the mass spectrometer.

Mass Difference: The three deuterium atoms give it a distinct, higher molecular weight (an increase of 3 mass units) that allows it to be easily differentiated from the unlabeled drug by the mass spectrometer.

Metabolic Stability: The deuteration at a potential site of metabolism enhances its stability in the biological matrix, ensuring that its concentration remains constant throughout the analytical procedure and preventing it from being converted into other metabolites that could interfere with the analysis. chemicalsknowledgehub.com

This enhanced metabolic stability at the labeled position is crucial for preventing the loss of the isotopic label during studies, which is a potential issue with peripheral labeling approaches. chemicalsknowledgehub.com

Research Objectives and Scope of the Investigation

The primary research objective for utilizing (±)-Etodolac-d3(1-ethyl-2,2,2-d3) is to serve as an internal standard for the accurate and precise quantification of etodolac in pharmacokinetic and metabolic studies.

The scope of investigations involving this deuterated compound typically includes:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of etodolac in preclinical and clinical studies. The use of (±)-Etodolac-d3 as an internal standard allows for the validation of bioanalytical methods to measure etodolac concentrations in various biological fluids over time.

Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of etodolac to ensure they deliver the drug to the body at a similar rate and extent.

Metabolite Identification and Quantification: Assisting in the characterization and measurement of etodolac metabolites by providing a stable reference point in complex biological samples.

By providing a reliable analytical tool, (±)-Etodolac-d3 plays a fundamental role in understanding the clinical pharmacology of etodolac, without being the subject of direct therapeutic investigation itself.

特性

CAS番号

1276197-46-6

分子式

C17H18D3NO3

分子量

290.38

純度

95% by HPLC; 98% atom D

関連するCAS

41340-25-4 (unlabelled)

同義語

(RS)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid

タグ

Etodolac Impurities

製品の起源

United States

Investigations into Metabolic Stability and Biotransformation Pathways of ± Etodolac D3

In Vitro Metabolic Fate Studies Using Microsomal and Hepatocyte Systems

There are no published studies that have utilized in vitro systems such as liver microsomes or hepatocytes to determine the metabolic stability and intrinsic clearance of (±)-Etodolac-d3. Such studies would be crucial to understand the initial rate of metabolism and the primary enzymes involved.

Identification of Deuterated Metabolites and Their Structural Elucidation

No research has been made public regarding the identification and structural characterization of metabolites formed from (±)-Etodolac-d3. Techniques such as liquid chromatography-mass spectrometry (LC-MS) would be essential to detect and identify any deuterated metabolites and to understand if the deuteration alters the primary sites of metabolism. mdpi.comnih.gov

Influence of Deuteration on Cytochrome P450-Mediated Metabolism in Preclinical Systems

While CYP2C9 is a key enzyme in the metabolism of the non-deuterated R-etodolac, the specific impact of deuteration at the ethyl group on the interaction with this or other CYP enzymes has not been investigated for (±)-Etodolac-d3. nih.gov

Comparative Metabolic Profiling of (±)-Etodolac and (±)-Etodolac-d3 in Experimental Models

A direct comparison of the metabolic profiles of (±)-Etodolac and (±)-Etodolac-d3 in any experimental model is not available in the current body of scientific literature. Such a study would be necessary to quantify the kinetic isotope effect and to determine if "metabolic switching" occurs, where the deuteration diverts metabolism towards alternative pathways.

Preclinical Pharmacokinetic Studies of ± Etodolac D3 and Its Analogues

Absorption, Distribution, and Excretion (ADE) in Animal Models

Studies in rats and dogs have shown that etodolac (B1671708) is well-absorbed after oral administration. nih.gov In these models, the drug exhibits extensive binding to plasma proteins. nih.gov The distribution of etodolac is stereoselective, with the S-enantiomer showing a greater distribution into tissues compared to the R-enantiomer, which is attributed to its lower plasma protein binding. nih.gov

The elimination of etodolac and its metabolites primarily occurs through biliary excretion into the feces in rats and dogs. nih.govnih.gov Enterohepatic recirculation, a process where the drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver, has been observed, particularly for the S-enantiomer in rats. nih.govnih.gov This process can contribute to a longer half-life of the drug in the body. Urine is considered a minor route of elimination for etodolac in these preclinical models. nih.gov

Assessment of Isotope Effects on Systemic Clearance and Half-Life in Preclinical Species

Specific data on the isotope effects of deuteration on the systemic clearance and half-life of (±)-Etodolac-d3 are not available in the published literature. However, the "deuterium kinetic isotope effect" is a known phenomenon where the replacement of a hydrogen atom with a deuterium (B1214612) atom at a site of metabolic transformation can slow down the rate of metabolism. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, requiring more energy to break.

For etodolac, which undergoes oxidative metabolism, deuteration at the ethyl group could potentially reduce the rate of its metabolic clearance. This, in turn, could lead to a longer half-life and increased systemic exposure (Area Under the Curve or AUC). Studies on other deuterated drugs, such as methadone, have shown significant increases in AUC and half-life, along with reduced clearance, compared to their non-deuterated counterparts. Conversely, a study on deuterated ibuprofen (B1674241) did not find a significant isotope effect on its metabolism. nih.gov Without specific studies on (±)-Etodolac-d3, the precise impact of deuteration remains speculative.

Tissue Distribution Analysis of Deuterated Etodolac in Experimental Animals

There are no published studies detailing the tissue distribution of (±)-Etodolac-d3 in experimental animals. For the parent compound, etodolac, tissue distribution has been studied in rats, showing localization in highly vascularized organs such as the liver, heart, lung, and kidney, as well as in blood vessels and connective tissue. nih.gov The distribution is also known to be stereoselective. nih.gov

It is plausible that the tissue distribution of (±)-Etodolac-d3 would be similar to that of etodolac, as deuteration is not expected to significantly alter the physicochemical properties that govern tissue permeability and binding. However, without experimental data, this remains an assumption.

Excretion Pathways and Metabolite Profiling in Preclinical Models

Specific metabolite profiling and excretion pathway studies for (±)-Etodolac-d3 have not been reported. Etodolac is known to be extensively metabolized in the liver to various hydroxylated metabolites and their glucuronide conjugates. nih.govdrugbank.com In rats, four hydroxylated metabolites have been tentatively identified in bile. nih.gov

Mechanistic Insights Through Deuterium Labeling: Kinetic Isotope Effects Kie and Reaction Mechanisms

Theoretical Framework of Kinetic Isotope Effects in Drug Metabolism and Enzymatic Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is replaced by a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, meaning more energy is required to break it. taylorandfrancis.comnih.gov Consequently, if the cleavage of this bond is the slowest, or rate-determining, step in a reaction, the reaction will proceed more slowly for the deuterated compound. taylorandfrancis.comnih.gov This is known as a primary kinetic isotope effect.

In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the oxidation of a C-H bond. taylorandfrancis.com By introducing deuterium (B1214612) at a specific site on a drug molecule, medicinal chemists can investigate whether the cleavage of the C-H bond at that position is a rate-limiting step in its metabolism. nih.gov The magnitude of the observed KIE can provide valuable information about the transition state of the reaction and help to elucidate the reaction mechanism. wikipedia.orgacs.org

The study of KIEs can also differentiate between various kinetic mechanisms. nih.gov For instance, in enzymatic reactions that produce multiple metabolites, different models such as "parallel pathway," "nondissociative," and "dissociative" mechanisms can be distinguished by comparing the isotope effects in competitive and noncompetitive experiments. nih.gov

Experimental Determination of KIEs for Etodolac (B1671708) Biotransformation Pathways

These experiments typically involve incubating both the non-deuterated etodolac and (±)-Etodolac-d3 with the enzyme system and monitoring the formation of metabolites over time. The rates of formation of the various metabolites for both the deuterated and non-deuterated compounds are then compared to calculate the KIE.

Etodolac is known to be metabolized in the liver to several hydroxylated metabolites (6-, 7-, and 8-hydroxylated-etodolac) and etodolac glucuronide. drugbank.comnih.gov The specific cytochrome P450 enzymes involved in etodolac metabolism are not definitively known. nih.gov To determine the KIE for a specific metabolic pathway, the formation of the corresponding metabolite from both etodolac and (±)-Etodolac-d3 would be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

A hypothetical experimental design and potential outcomes are presented in the table below:

MetaboliteKIE (kH/kD)Interpretation
6-hydroxyetodolac> 1C-H bond cleavage at the 6-position is likely a rate-determining step in this metabolic pathway.
7-hydroxyetodolac≈ 1C-H bond cleavage at the 7-position is not the rate-determining step.
8-hydroxyetodolac> 1C-H bond cleavage at the 8-position is likely a rate-determining step.
Etodolac Glucuronide≈ 1Glucuronidation does not involve C-H bond cleavage at the ethyl group and thus shows no primary KIE.

Elucidation of Rate-Limiting Steps in Enzymatic Metabolic Pathways

For (±)-Etodolac-d3, the deuterium atoms are placed on the terminal methyl group of the ethyl side chain. The primary metabolic pathways for etodolac involve hydroxylation at various positions on the core structure and glucuronidation. drugbank.comnih.govnih.gov If the hydroxylation of the ethyl group were a significant metabolic pathway, a primary KIE would be expected. However, the known major hydroxylated metabolites are on the pyranocarbazole ring system. nih.gov

Therefore, the deuteration in (±)-Etodolac-d3 would primarily serve to investigate secondary kinetic isotope effects on the hydroxylation reactions occurring elsewhere on the molecule or to probe for less common metabolic pathways involving the ethyl group. A lack of a significant KIE for the formation of the major metabolites would indicate that the cleavage of the C-D bonds in the ethyl group is not the rate-limiting step for these primary pathways.

Implications of Deuteration on Enzymatic Reaction Dynamics and Stereoselectivity

The introduction of deuterium can have effects beyond simply slowing down a reaction. These secondary kinetic isotope effects can provide subtle but important information about the enzyme's active site and the dynamics of the reaction. Even if the deuterated bond is not broken during the rate-limiting step, its presence can influence the vibrational modes of the entire molecule, potentially affecting how the substrate binds to the enzyme and the stability of the transition state.

Etodolac is a chiral drug, and it is administered as a racemate of its R- and S-enantiomers. nih.gov The S-enantiomer is the active form. drugbank.com The pharmacokinetics of the two enantiomers are known to be different. nih.gov Deuteration could potentially influence the stereoselectivity of the metabolic enzymes. For example, if an enzyme metabolizes one enantiomer faster than the other, the KIE might differ between the two enantiomers. This could lead to a change in the enantiomeric ratio of the remaining drug in the body.

Furthermore, deuteration can sometimes lead to "metabolic switching," where a metabolic pathway that was minor for the non-deuterated drug becomes more prominent for the deuterated version because the primary pathway has been slowed down by the KIE. taylorandfrancis.com Investigating the full metabolite profile of (±)-Etodolac-d3 would be necessary to determine if such a switch occurs.

Future Directions and Advanced Research Applications of ± Etodolac D3

Integration with Advanced Imaging Techniques for Isotopic Tracing (e.g., Quantitative Whole-Body Autoradiography)

The integration of (±)-Etodolac-d3 with advanced imaging techniques like Quantitative Whole-Body Autoradiography (QWBA) offers a powerful method for visualizing the distribution of the drug throughout an entire organism. qps.com QWBA provides high-resolution, quantitative data on the spatial and temporal distribution of a radiolabeled compound and its metabolites in tissues and organs. qps.comwuxiapptec.com By using a radiolabeled version of (±)-Etodolac-d3, researchers can gain a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. qps.com

This technique is particularly useful for identifying potential sites of drug accumulation, which can inform toxicology studies and help in predicting human exposure levels prior to clinical trials. qps.comwuxiapptec.com QWBA studies can be conducted in various animal models, and the data obtained can be combined with other preclinical findings to create a complete profile of the drug's behavior in vivo. qps.comwuxiapptec.com The ability to visually track the deuterated compound provides invaluable insights that are not achievable through traditional blood or plasma analysis alone. For instance, QWBA can reveal distribution in small tissues like the eye or brain and can be used to assess binding to specific tissues, such as those containing melanin. wuxiapptec.comnih.gov

Application in Targeted Proteomics and Metabolomics Research of Drug Disposition

The use of (±)-Etodolac-d3 is highly beneficial in the fields of targeted proteomics and metabolomics to investigate the intricacies of drug disposition. These "omics" technologies allow for the large-scale study of proteins and metabolites, respectively, providing a systems-level view of a drug's interaction with the body. nih.gov

In metabolomics, (±)-Etodolac-d3 can be used to trace the metabolic pathways of etodolac (B1671708) with high specificity. A recent study on etodolac's metabolic profile in healthy volunteers highlighted the potential of metabolomics to understand pharmacokinetic variations and adverse effects. mdpi.com By using a deuterated version, the parent drug and its metabolites can be more easily distinguished from endogenous compounds in complex biological samples, leading to a clearer picture of its biotransformation. mdpi.com This approach can help identify specific metabolites and metabolic pathways that correlate with the drug's efficacy and safety profile. mdpi.com

Similarly, in targeted proteomics, (±)-Etodolac-d3 can aid in identifying the specific proteins, such as enzymes and transporters, that are involved in its metabolism and transport. nih.gov Understanding how etodolac interacts with key proteins like cytochrome P450 enzymes (e.g., CYP2C9) and various drug transporters is crucial for predicting drug-drug interactions and individual variability in drug response. mdpi.comyoutube.com The use of a stable isotope-labeled compound enhances the accuracy of quantitative proteomic analyses, facilitating the identification of proteins whose expression or activity is altered by the drug.

Development of Next-Generation Deuterated Analogues for Advanced Research Tools

The strategic replacement of hydrogen with deuterium (B1214612) at specific molecular sites, a process known as deuteration, can significantly alter a drug's pharmacokinetic properties. nih.govnih.gov This "deuterium switch" can lead to a slower rate of metabolism, resulting in improved metabolic stability, longer half-life, and potentially reduced formation of toxic metabolites. nih.govresearchgate.netuniupo.it The development of next-generation deuterated analogues of etodolac, beyond (±)-Etodolac-d3, represents a promising area of research.

By selectively deuterating different positions on the etodolac molecule, medicinal chemists can fine-tune its metabolic profile. For instance, deuteration at sites known to be susceptible to enzymatic oxidation could lead to new chemical entities with enhanced therapeutic properties. assumption.edunih.gov These novel analogues could serve as advanced research tools to probe the mechanisms of cyclooxygenase (COX) inhibition and to study the structure-activity relationships of this class of nonsteroidal anti-inflammatory drugs (NSAIDs). youtube.comdrugbank.com The successful development of deuterated drugs like deutetrabenazine, which received FDA approval, has paved the way for further exploration in this field. nih.govuniupo.itnih.gov

Contribution to Fundamental Understanding of Drug Disposition Mechanisms and Biological Systems

The study of (±)-Etodolac-d3 and other deuterated compounds contributes significantly to our fundamental understanding of drug disposition and its interaction with biological systems. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than the C-H bond, is the underlying principle that allows for the modification of a drug's metabolic fate. researchgate.net By observing how deuteration affects the pharmacokinetics of etodolac, researchers can gain deeper insights into the rate-limiting steps of its metabolism and the enzymes involved. nih.govnih.govnih.gov

This knowledge is not only applicable to etodolac but also contributes to a broader understanding of drug metabolism in general. It can inform the design of future drugs with improved pharmacokinetic profiles and fewer off-target effects. uniupo.itoriprobe.com Furthermore, studying the disposition of deuterated compounds can help elucidate the complex interplay between metabolic enzymes, drug transporters, and other biological factors that govern a drug's journey through the body. nih.gov This can lead to more personalized medicine approaches, where drug therapy is tailored to an individual's specific metabolic capabilities. mdpi.com

Q & A

Q. How is (±)-Etodolac-d3 characterized for structural and isotopic purity in pharmacokinetic studies?

Characterization involves a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at the 1-ethyl position via 1H^1H-NMR (suppression of the ethyl proton signals) and 13C^{13}C-NMR .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify isotopic enrichment (99 atom % D) and molecular ion peaks (MW 290.38) .
  • HPLC Validation : Employ reverse-phase HPLC with USP Etodolac RS as a reference standard to assess purity and detect impurities like 8-desethyl Etodolac (≤0.1% threshold) .

Q. What solubility protocols are recommended for (±)-Etodolac-d3 in dissolution testing?

Follow USP guidelines for Etodolac Extended-Release Tablets:

  • Test Conditions : Use pH 6.8 phosphate buffer at 37°C with paddle apparatus (50 rpm). Quantify dissolved (±)-Etodolac-d3 via UV spectroscopy at 254 nm .
  • Data Normalization : Account for deuterium-induced isotopic effects on solubility by comparing results with non-deuterated Etodolac controls .

Q. How should researchers mitigate batch-to-batch variability in deuterated compound synthesis?

  • Quality Control : Require certificates of analysis (CoA) detailing isotopic enrichment (e.g., 99 atom % D), residual solvents, and impurity profiles from suppliers .
  • In-House Validation : Replicate synthesis protocols with controlled parameters (e.g., reaction time, temperature) and validate via triple-quadrupole LC-MS/MS .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for (±)-Etodolac-d3 be resolved in metabolic studies?

  • Source Analysis : Identify whether discrepancies arise from isotopic interference in mass spectrometry (e.g., ion suppression) or metabolic pathway variations (e.g., CYP2C9 polymorphism) .
  • Method Adjustment : Use stable isotope correction algorithms to differentiate endogenous and deuterated metabolites. Cross-validate with non-deuterated controls .
  • Statistical Reconciliation : Apply multivariate regression to isolate confounding variables (e.g., dosing regimen, sample preparation) .

Q. What experimental designs optimize the use of (±)-Etodolac-d3 as an internal standard in bioanalytical assays?

  • Matrix Effects : Conduct spike-and-recovery experiments in biological matrices (plasma, urine) to assess ion suppression/enhancement. Use matrix-matched calibration curves .
  • Cross-Validation : Compare deuterated and 13C^{13}C-labeled analogs to determine isotopic robustness under varying LC-MS conditions .
  • Stability Testing : Evaluate long-term storage stability (-80°C) and freeze-thaw cycles to ensure signal consistency over time .

Q. How do researchers address limitations in detecting (±)-Etodolac-d3 degradation products?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions. Monitor degradation via UPLC-QTOF-MS to identify products like oxidized or hydrolyzed derivatives .
  • Threshold Identification : Establish acceptable degradation limits (e.g., ≤0.3% for major degradants) using ICH Q3B guidelines .
  • Data Transparency : Report methodological constraints (e.g., detection limits of 0.01 µg/mL) in publications to contextualize findings .

Q. What strategies validate the enantiomeric purity of (±)-Etodolac-d3 in chiral separations?

  • Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase. Validate resolution (R > 2.0) between enantiomers .
  • Circular Dichroism (CD) : Confirm enantiomeric ratios by comparing CD spectra with racemic and enantiopure standards .
  • Cross-Lab Collaboration : Share samples with independent labs to verify reproducibility, addressing potential column batch variability .

Methodological Best Practices

  • Data Reporting : Separate results into "Findings" (raw data) and "Interpretation" (statistical/clinically relevant conclusions) to avoid overgeneralization .
  • Ethical Compliance : Disclose all synthesis protocols, including safety measures for handling deuterated compounds (e.g., fume hood use, PPE) .
  • Peer Review : Submit methods to platforms like PubMed Central for open-access scrutiny, ensuring alignment with USP/EP monographs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。